molecular formula C17H23F3N2O3 B12610987 3-(3-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

3-(3-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B12610987
M. Wt: 360.4 g/mol
InChI Key: XRBJIDGEWJSIMX-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 3-(3-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester is systematically named according to IUPAC rules as tert-butyl 3-[3-(trifluoromethoxy)benzyl]piperazine-1-carboxylate. This nomenclature reflects its core piperazine ring substituted at the 1-position with a tert-butyl carbamate group and at the 3-position with a benzyl moiety bearing a trifluoromethoxy substituent at the meta position on the aromatic ring.

Structurally, the molecule consists of a six-membered piperazine ring (C₄H₁₀N₂) with two nitrogen atoms at positions 1 and 4. The 1-position is functionalized with a tert-butyl ester group (–O(CO)C(CH₃)₃), while the 3-position is substituted with a benzyl group (–CH₂C₆H₄–O–CF₃) where the trifluoromethoxy (–O–CF₃) group occupies the 3-position on the benzene ring. The spatial arrangement of these substituents influences the compound’s electronic and steric properties, which are critical for its potential applications in medicinal chemistry.

CAS Registry Number and Molecular Formula Validation

The CAS Registry Number for this compound is not explicitly listed in the provided sources, but analogous piperazine derivatives with trifluoromethoxy substituents exhibit CAS numbers such as 886768-33-8 (for a phenyl-substituted variant) and 886779-69-7 (for a 2-trifluoromethoxy-benzyl analog). These entries validate the structural trends within this chemical family.

The molecular formula C₁₇H₂₃F₃N₂O₃ is derived from the summation of constituent groups:

  • Piperazine core: C₄H₁₀N₂
  • tert-Butyl carbamate: C₅H₉O₂
  • 3-Trifluoromethoxy-benzyl: C₈H₆F₃O

This formula aligns with structurally similar compounds reported in the literature, such as 3-(2-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester (C₁₇H₂₃F₃N₂O₃). Mass spectrometry and elemental analysis data for related analogs further corroborate the formula.

Property Value Source
Molecular Formula C₁₇H₂₃F₃N₂O₃
Molecular Weight 360.38 g/mol Calculated
Representative CAS (Analog) 886768-33-8

Stereochemical Considerations in Piperazine Core Configuration

The piperazine ring adopts a chair conformation, with substituents at the 1- and 3-positions occupying equatorial positions to minimize steric strain. While the parent piperazine is symmetric, the introduction of the 3-(3-trifluoromethoxy-benzyl) group creates a chiral center at the 3-position of the ring. Consequently, the compound may exist as enantiomers, depending on the synthetic route.

For example, in tert-butyl (3S*)-3-(trifluoromethyl)piperazine-1-carboxylate (PubChem CID: 72210716), the stereochemistry at the 3-position is explicitly denoted as (S). Although the exact stereochemical configuration of 3-(3-trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester is not provided in the sources, chiral resolution techniques such as chiral HPLC or asymmetric synthesis would be required to isolate enantiopure forms.

Comparative Analysis of Trifluoromethoxy-Benzyl Substituent Positioning

The positioning of the trifluoromethoxy group on the benzyl substituent significantly impacts the compound’s physicochemical and biological properties. A comparative analysis with analogs highlights key differences:

  • 3-Trifluoromethoxy vs. 2-Trifluoromethoxy Substitution :

    • 3-Substituted (meta): The trifluoromethoxy group at the meta position on the benzene ring exerts an electron-withdrawing effect, stabilizing the aromatic system through inductive effects. This positioning reduces steric hindrance compared to ortho-substituted analogs, enhancing rotational freedom around the benzyl–piperazine bond.
    • 2-Substituted (ortho): In compounds like 3-(2-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester , steric interactions between the trifluoromethoxy group and the piperazine ring may restrict conformational flexibility, potentially altering binding affinities in biological systems.
  • Electronic Effects :

    • The trifluoromethoxy group’s strong electron-withdrawing nature (–I effect) polarizes the benzyl moiety, increasing the compound’s lipophilicity and metabolic stability compared to non-fluorinated analogs.
  • Synthetic Accessibility :

    • Meta-substituted benzyl groups are generally more accessible via Friedel-Crafts alkylation or Ullmann coupling reactions, whereas ortho-substitution often requires directed ortho-metalation strategies.

Properties

Molecular Formula

C17H23F3N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

tert-butyl 3-[[3-(trifluoromethoxy)phenyl]methyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H23F3N2O3/c1-16(2,3)25-15(23)22-8-7-21-13(11-22)9-12-5-4-6-14(10-12)24-17(18,19)20/h4-6,10,13,21H,7-9,11H2,1-3H3

InChI Key

XRBJIDGEWJSIMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC(=CC=C2)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-(Trifluoromethoxy)benzyl bromide with piperazine in the presence of a base to form the intermediate 3-(3-Trifluoromethoxy-benzyl)piperazine. This intermediate is then reacted with tert-butyl chloroformate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(3-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove oxygen-containing groups or reduce double bonds.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Agents :
    • The compound serves as an intermediate in the synthesis of oxazolidinone derivatives, which are known for their effectiveness against gram-positive pathogens. These compounds inhibit protein synthesis by preventing the formation of the ribosomal initiation complex, making them valuable in treating infections resistant to other antibiotics .
  • Drug Development :
    • The trifluoromethoxy group enhances the pharmacological properties of drugs. Studies indicate that such modifications can improve potency and selectivity for specific biological targets. For instance, the incorporation of trifluoromethyl groups has been shown to increase the efficacy of compounds against various enzymes and receptors .
  • Glucagon-like Peptide-1 Receptor Agonists :
    • Research has explored the role of similar piperazine derivatives in activating glucagon-like peptide-1 receptors, which are crucial for insulin regulation and glucose metabolism. This suggests potential applications in diabetes treatment through modulation of metabolic pathways .

Case Studies and Research Findings

StudyFocusFindings
WO2005051933A1Synthesis of OxazolidinonesDescribes an improved process for synthesizing piperazine derivatives, highlighting their antimicrobial properties .
MDPI ReviewFDA-Approved Trifluoromethyl DrugsDiscusses how trifluoromethyl substitutions enhance drug efficacy and safety profiles in various therapeutic contexts .
ACS JournalGLP-1 Receptor AgonistsExamines small-molecule agonists that utilize piperazine structures to modulate insulin secretion, indicating potential for diabetes management .

Mechanism of Action

The mechanism of action of 3-(3-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The piperazine ring may also play a role in the compound’s overall pharmacological profile by interacting with various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethoxy)benzyl bromide
  • 4-(Trifluoromethyl)benzaldehyde
  • Phenylethylamide derivatives

Uniqueness

Compared to similar compounds, 3-(3-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester stands out due to its unique combination of functional groups. The presence of both the trifluoromethoxy group and the piperazine ring imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

3-(3-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological applications. The presence of the trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which are critical factors for drug development. This article compiles various research findings, case studies, and data tables to elucidate the biological activities associated with this compound.

  • Molecular Formula : C17H23F3N2O2
  • Molecular Weight : 344.37 g/mol
  • CAS Number : 886773-22-4

Structure-Activity Relationship (SAR)

The trifluoromethoxy substituent significantly influences the pharmacological properties of piperazine derivatives. Research indicates that compounds with similar structures exhibit varying activities against biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.

Comparative Analysis of Piperazine Derivatives

Compound NameMolecular FormulaUnique Features
3-(4-Trifluoromethyl-benzyl)-piperazine-1-carboxylic acid tert-butyl esterC17H23F3N2O2Contains a trifluoromethyl group affecting solubility and activity.
2-(3-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl esterC17H23F3N2O3Different position of trifluoromethoxy group influences pharmacokinetics.
3-(2-Fluorophenyl)-piperazine-1-carboxylic acid tert-butyl esterC16H19FN2O2Lacks trifluorination, leading to different biological properties.

Biological Activity

Research has shown that 3-(3-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester exhibits promising biological activities:

  • Antiviral Activity :
    • Studies suggest that derivatives with trifluoromethoxy groups can enhance antiviral activity against viruses such as Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). For instance, certain derivatives demonstrated curative activities exceeding 68% at specific concentrations .
  • Neurotransmitter Receptor Modulation :
    • Compounds containing the trifluoromethoxy group have been shown to modulate serotonin receptors, potentially impacting mood regulation and anxiety disorders. The inclusion of the trifluoromethoxy group has been linked to increased potency in inhibiting serotonin uptake compared to non-fluorinated analogs .
  • Enzyme Inhibition :
    • The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways, showing potential for therapeutic applications in metabolic disorders .

Case Studies

Several studies have explored the efficacy of this compound and its derivatives:

  • Study on Antiviral Efficacy : In a controlled environment, various piperazine derivatives were tested against TMV, with some exhibiting EC50 values as low as 20.2 μg/mL, indicating strong protective effects .
  • Neuropharmacological Assessment : A study assessed the impact of trifluoromethoxy piperazine derivatives on serotonin receptor activity, revealing enhanced binding affinities that could lead to improved treatments for depression and anxiety .

Q & A

Q. What are the common synthetic routes for preparing 3-(3-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester?

The synthesis typically involves multi-step procedures:

  • Boc protection : Piperazine is protected using di-tert-butyl dicarbonate (Boc anhydride) under anhydrous conditions, often in tetrahydrofuran (THF) at 0°C to stabilize reactive intermediates .
  • Substitution/Functionalization : The trifluoromethoxybenzyl group is introduced via nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura cross-coupling with a boronate ester precursor can attach aromatic groups .
  • Purification : Column chromatography (e.g., hexanes/EtOAC with 0.25% Et₃N) is critical to isolate the Boc-protected product and avoid decomposition . Yields are optimized by controlling reaction temperatures (e.g., 0°C for 2 hours) and using coupling agents like HOBt/TBTU in DMF for amide bond formation .

Q. How is the compound characterized using spectroscopic and analytical methods?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl), trifluoromethoxy resonance (δ ~120-125 ppm for CF₃), and piperazine ring protons (δ ~2.5-3.5 ppm) .
  • Mass Spectrometry (MS) : ESI-MS identifies the molecular ion peak (e.g., m/z 414.39 for C₁₈H₂₁F₃N₄O₄) and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., triclinic system with a = 5.773 Å, α = 96.092°) to validate stereochemistry .

Advanced Research Questions

Q. What strategies improve the stability and yield of the tert-butyl ester group during synthesis?

  • Low-Temperature Reactions : Conduct Boc protection at 0°C to minimize side reactions like tert-butyl group cleavage .
  • Anhydrous Conditions : Use THF or DMF dried over molecular sieves to prevent hydrolysis of the ester .
  • Acid Scavengers : Add Et₃N during purification to neutralize residual acids that could degrade the Boc group .

Q. How can researchers resolve contradictions in reaction outcomes when modifying the piperazine core?

  • Systematic Substituent Variation : Compare electronic (e.g., electron-withdrawing CF₃ vs. electron-donating CH₃) and steric effects on reaction rates .
  • Computational Modeling : Use DFT calculations to predict regioselectivity in substitution reactions .
  • Control Experiments : Isolate intermediates (e.g., boronate esters) to confirm coupling efficiency and rule out side reactions .

Q. What role does the trifluoromethoxy group play in the compound’s reactivity and biological applications?

  • Electron-Withdrawing Effects : The CF₃O group stabilizes intermediates in nucleophilic aromatic substitution and enhances metabolic stability .
  • PROTAC Applications : The group’s hydrophobicity and steric bulk improve target protein binding in proteolysis-targeting chimeras (PROTACs) .
  • Crystallographic Insights : The group’s orientation in the crystal lattice (e.g., dihedral angles) influences molecular packing and solubility .

Q. How can derivatives be designed for structure-activity relationship (SAR) studies while retaining the piperazine core?

  • Peptide Coupling : Introduce amide-linked substituents using HOBt/TBTU and NEt₃ in DMF .
  • Heterocyclic Functionalization : Attach pyridinyl or thiophenyl groups via palladium-catalyzed cross-coupling .
  • Salt Formation : Prepare hydrochloride salts to enhance solubility for in vitro assays .

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